molecular formula C22H26N4O3S B2456719 N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878054-79-6

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2456719
CAS No.: 878054-79-6
M. Wt: 426.54
InChI Key: OXDWEMNLSZRQLJ-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-15-7-9-25(10-8-15)22(28)13-26-12-19(17-5-3-4-6-18(17)26)30-14-21(27)23-20-11-16(2)29-24-20/h3-6,11-12,15H,7-10,13-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDWEMNLSZRQLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NOC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-2-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented structurally as follows:

C19H23N3O2S\text{C}_{19}\text{H}_{23}\text{N}_{3}\text{O}_{2}\text{S}

This structure indicates the presence of an oxazole ring, an indole moiety, and a sulfanyl group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its effects on cellular mechanisms and potential therapeutic applications.

Key Findings

  • Anticancer Properties : Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, the indole moiety is known to interact with multiple protein targets involved in cancer progression .
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for cellular function. Studies have shown that related compounds can inhibit protein kinases like JAK3, which are implicated in various cancers and autoimmune diseases .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against specific pathogens. The presence of the oxazole ring is often associated with enhanced antimicrobial activity due to its ability to interact with bacterial enzymes .

The mechanisms through which this compound exerts its biological effects include:

  • Signal Transduction Modulation : The compound may modulate signal transduction pathways by acting on receptors or enzymes that regulate cell proliferation and apoptosis.
  • Inhibition of Protein Kinases : By inhibiting kinases such as JAK3, the compound could disrupt pathways critical for cancer cell survival and proliferation.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyFindings
Study AReported significant inhibition of cancer cell lines with IC50 values in the low nanomolar range for similar indole derivatives.
Study BDemonstrated antimicrobial effects against Gram-positive bacteria, with a focus on the role of the oxazole ring in enhancing efficacy.
Study CInvestigated the pharmacokinetics and bioavailability of related compounds, suggesting favorable profiles for therapeutic use.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C15H19N5O2SC_{15}H_{19}N_{5}O_{2}S and a molecular weight of approximately 325.41 g/mol. Its structure features a 5-methyl-1,2-oxazole moiety linked to a sulfanyl group and an indole derivative, which contributes to its unique biological properties.

Research indicates that compounds with similar structural characteristics exhibit a range of biological activities:

  • Antimicrobial Activity :
    • A series of N-substituted acetamides were evaluated for their antimicrobial properties. Many derivatives demonstrated significant activity against various microbial strains while showing lower toxicity levels compared to standard antibiotics .
  • Anticancer Potential :
    • Compounds within this chemical class have been investigated for anticancer properties. For instance, N-(5-methyl-1,2-oxazol-3-yl)-2-{[4-(triazolyl)sulfanyl]acetamide} showed promising growth inhibition against several cancer cell lines, indicating potential as an anticancer agent .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes such as acetylcholinesterase has been noted. This action may provide therapeutic benefits in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound class:

StudyFindings
Akhtar et al. (2014)Demonstrated antimicrobial activity against various strains with reduced toxicity compared to traditional antibiotics .
Experimental StudiesShowed significant anticancer activity against cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% .
Enzyme Inhibition StudiesEvaluated for acetylcholinesterase inhibition, indicating potential for neuroprotective applications .

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